N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure. Let’s break it down:
N-(4-chlorobenzyl): This part of the compound contains a benzyl group (C₆H₅CH₂-) substituted with a chlorine atom (Cl).
2-(2-chlorophenoxy): Here, we have a phenoxy group (C₆H₅O-) substituted with a chlorine atom (Cl) at the 2-position.
N-(1,1-dioxidotetrahydrothiophen-3-yl): This segment includes a tetrahydrothiophene ring with a carbonyl group (C=O) at the 1-position and a sulfur atom (S) at the 3-position.
acetamide: The compound terminates with an acetamide group (CH₃CONH₂).
Preparation Methods
The synthesis of N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves several steps
Benzyl Chloride Derivative Formation: Start by reacting 4-chlorobenzyl chloride with 2-chlorophenol to form the benzyl chloride derivative.
Thiophene Ring Formation: Next, react the benzyl chloride derivative with tetrahydrothiophene in the presence of a base to form the thiophene ring.
Acetamide Group Addition: Finally, introduce the acetamide group using acetic anhydride or acetyl chloride.
Chemical Reactions Analysis
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: The chlorine atoms in the compound are susceptible to nucleophilic substitution reactions.
Reagents and Conditions: Common reagents include bases (e.g., NaOH), acetic anhydride, and thionyl chloride.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Research: Used as a building block in organic synthesis.
Industry: May have applications in materials science or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an area of research. it likely interacts with specific molecular targets or pathways due to its diverse functional groups.
Properties
Molecular Formula |
C19H19Cl2NO4S |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C19H19Cl2NO4S/c20-15-7-5-14(6-8-15)11-22(16-9-10-27(24,25)13-16)19(23)12-26-18-4-2-1-3-17(18)21/h1-8,16H,9-13H2 |
InChI Key |
FCVVMBKIRWDZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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